3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021031-90-2
VCID: VC6606593
InChI: InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26)
SMILES: C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Molecular Formula: C19H18FN3O3S
Molecular Weight: 387.43

3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021031-90-2

Cat. No.: VC6606593

Molecular Formula: C19H18FN3O3S

Molecular Weight: 387.43

* For research use only. Not for human or veterinary use.

3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021031-90-2

Specification

CAS No. 1021031-90-2
Molecular Formula C19H18FN3O3S
Molecular Weight 387.43
IUPAC Name 3-[(4-fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26)
Standard InChI Key LLFUYYKFQWFFHH-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4

Introduction

Structural and Molecular Characteristics

Core Spirocyclic Framework

The molecule’s defining feature is its 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system comprising a six-membered piperidine ring fused to a five-membered pyrrolidine-like ring via a spiro carbon atom . This arrangement imposes significant steric constraints, influencing both reactivity and conformational flexibility. The spiro junction (C-4) ensures non-planarity, which may enhance binding specificity in biological targets.

Substituent Analysis

  • 4-Fluorophenylmethyl Group: Positioned at C-3, this substituent introduces aromaticity and electron-withdrawing effects via the fluorine atom, potentially improving metabolic stability and membrane permeability .

  • Thiophene-2-carbonyl Moiety: Attached to N-8, the thiophene ring contributes π-electron density and sulfur-based polarity, which could facilitate interactions with hydrophobic protein pockets or metal ions.

Table 1: Molecular Properties

PropertyValue
CAS Number1021031-90-2
Molecular FormulaC₁₉H₁₈FN₃O₃S
Molecular Weight387.43 g/mol
Key Functional GroupsSpirocyclic diketone, thiophene carbonyl, fluorophenyl

Synthetic Pathways and Optimization

Reaction Design

Synthesis of this compound likely follows multi-step protocols analogous to those described in patents for related 1,3,8-triazaspiro[4.5]decanes . A hypothetical route involves:

  • Spirocyclization: Condensation of a diketone precursor with a diamine under acidic or basic conditions to form the spiro core .

  • N-Alkylation: Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution, using a benzyl halide derivative .

  • Acylation: Thiophene-2-carbonyl chloride reacts with the secondary amine at N-8, facilitated by a base like triethylamine.

Critical Reagents and Conditions

  • Catalysts: Triethylamine or sodium carbonate to deprotonate amines and absorb byproducts .

  • Solvents: Polar aprotic solvents (e.g., 4-methyl-2-pentanone) for N-alkylation steps .

  • Temperature: Reflux conditions (100–150°C) to drive sluggish cyclization reactions .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1SpirocyclizationDiketone + diamine, HClSlow addition to minimize oligomerization
2N-Alkylation4-Fluorobenzyl bromide, K₂CO₃Phase-transfer catalysis
3AcylationThiophene-2-carbonyl chlorideLow-temperature stirring to prevent hydrolysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct signals for the spiro carbon’s proton (δ 3.8–4.2 ppm), thiophene protons (δ 7.2–7.5 ppm), and fluorophenyl aromatic protons (δ 6.9–7.1 ppm).

  • ¹³C NMR: Carbonyl carbons (C-2, C-4) appear near δ 170–175 ppm, while the spiro carbon (C-4) resonates at δ 65–70 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 387.43 (C₁₉H₁₈FN₃O₃S⁺), with fragmentation patterns indicating loss of the thiophene carbonyl group (–C₅H₃OS).

CompoundSubstituents (N-8)LogP (Predicted)Therapeutic Target (Hypothetical)
Target CompoundThiophene-2-carbonyl2.8Enzyme inhibition
1-Phenyl-4-oxo-8-benzyl derivativeBenzyl3.5CNS disorders
8-(Cyclohexyl) analogueCyclohexyl3.2Anti-inflammatory

Challenges and Future Directions

Synthetic Hurdles

  • Low Yields: Spirocyclization steps often suffer from competing polymerization; microwave-assisted synthesis could improve efficiency .

  • Purification: Silica gel chromatography may struggle with polar byproducts; HPLC with C18 columns is recommended.

Research Priorities

  • In Vitro Assays: Screen against kinase or protease panels to identify lead targets.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and permeability in Caco-2 cells.

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